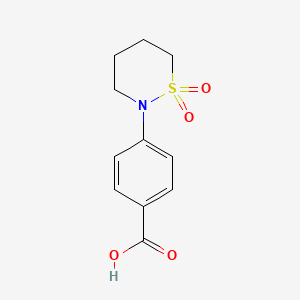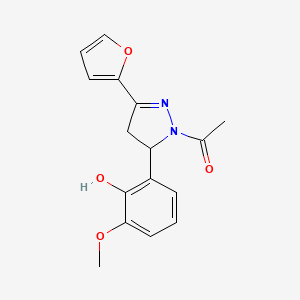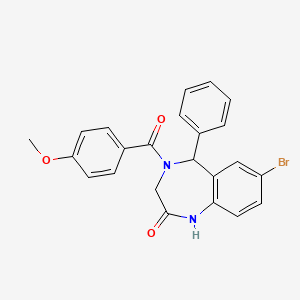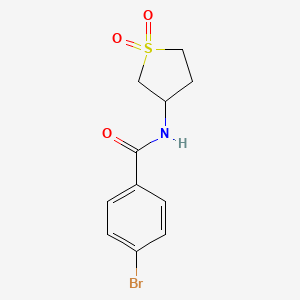
4-(1,1-Dioxothiazinan-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-Dioxothiazinan-2-yl)benzoic acid, also known as 4-DTBA, is an organic compound derived from benzoic acid. It is a common reagent used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemical studies. 4-DTBA has a wide range of biochemical and physiological effects, making it a useful tool for studying the underlying mechanisms of a variety of biological processes. In
科学的研究の応用
1. Synthesis and Pharmacological Properties
- Ukrainets et al. (2017) explored the synthesis of derivatives of 4-(1,1-dioxothiazinan-2-yl)benzoic acid, finding potential applications as diuretics and analgesics. Their study involved the synthesis of a series of these compounds and pharmacological testing which indicated that the compounds with a free carboxyl group showed promise as potential diuretics. In contrast, their carbamide derivatives have potential as analgesics (Ukrainets et al., 2017).
2. Application in Photoelectrochemical Cells
- Yang et al. (2016) conducted a study on the use of 4-(1,1-dioxothiazinan-2-yl)benzoic acid derivatives in dye-sensitized solar cells. They discovered that these compounds, when used as electron-acceptors, significantly improved the power conversion efficiency and stability of the solar cells. This research highlights the potential of these compounds in renewable energy technologies (Yang et al., 2016).
3. Development of Novel Fluorescence Probes
- Setsukinai et al. (2003) developed novel fluorescence probes based on derivatives of 4-(1,1-dioxothiazinan-2-yl)benzoic acid. These probes were designed to selectively detect highly reactive oxygen species, illustrating the potential of these compounds in biological and chemical applications, particularly in the study of oxidative stress and cellular signaling (Setsukinai et al., 2003).
4. Luminescent Lanthanide Complexes
- Kim et al. (2006) researched the synthesis of 4-(1,1-dioxothiazinan-2-yl)benzoic acid ligands for luminescent lanthanide complexes. They found that these complexes exhibited significant luminescence, suggesting their potential use in optical and electronic devices (Kim et al., 2006).
5. Antimicrobial and Antioxidant Properties
- Zia-ur-Rehman et al. (2009) synthesized a novel series of 4-(1,1-dioxothiazinan-2-yl)benzoic acid derivatives with potential biological activity. Preliminary tests showed these compounds to have antibacterial and antioxidant properties, indicating their potential use in pharmaceuticals and as preservatives (Zia-ur-Rehman et al., 2009).
作用機序
Target of Action
The primary targets of 4-(1,1-Dioxothiazinan-2-yl)benzoic acid are currently unknown
Mode of Action
It is hypothesized that the compound may interact with its targets, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(1,1-Dioxothiazinan-2-yl)benzoic acid . These factors could include pH, temperature, and the presence of other molecules, among others.
特性
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-17(12,15)16/h3-6H,1-2,7-8H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJPSCBTLLBKAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-fluoro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2381517.png)
![N-(4-methoxyphenyl)-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2381519.png)


![1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2381523.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2381525.png)


![N-(3-cyanothiolan-3-yl)-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanamide](/img/structure/B2381530.png)
![N-[2-[[(1R)-1-(2-Methoxy-5-methylphenyl)ethyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2381532.png)
![N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2381535.png)